molecular formula C5H4N2O4 B1451569 3-Carbamoyl-1,2-oxazole-5-carboxylic acid CAS No. 251912-77-3

3-Carbamoyl-1,2-oxazole-5-carboxylic acid

Cat. No. B1451569
M. Wt: 156.1 g/mol
InChI Key: NECCPWTUSABFRC-UHFFFAOYSA-N
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Description

3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular structure of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid consists of a five-membered oxazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position.


Chemical Reactions Analysis

Oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . They can also undergo decarboxylative cross-coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a stable compound with a molecular weight of 156.1 g/mol. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved sources.

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to possess various biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc.

For example, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors .

    Antibacterial Activity

    Oxazole derivatives have been found to exhibit antibacterial activity. They can inhibit the growth of bacteria and are used in the development of new antibacterial drugs .

    Antifungal Activity

    Some oxazole derivatives have shown antifungal properties. They can prevent the growth of fungi and are used in the treatment of fungal infections .

    Anti-inflammatory Activity

    Oxazole derivatives can also exhibit anti-inflammatory activity. They can reduce inflammation and are used in the treatment of various inflammatory diseases .

    Antiviral Activity

    Certain oxazole derivatives have antiviral properties. They can inhibit the replication of viruses and are used in the development of antiviral drugs .

    Antitubercular Activity

    Some oxazole derivatives have shown antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis and are used in the treatment of tuberculosis .

    Anticancer Activity

    Oxazole derivatives can also exhibit anticancer activity. They can inhibit the growth of cancer cells and are used in the development of anticancer drugs .

Safety And Hazards

Oxazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling these compounds .

properties

IUPAC Name

3-carbamoyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCPWTUSABFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665605
Record name 3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-1,2-oxazole-5-carboxylic acid

CAS RN

251912-77-3
Record name 3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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